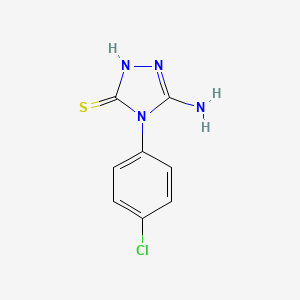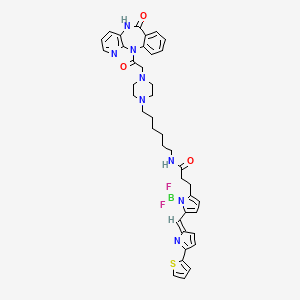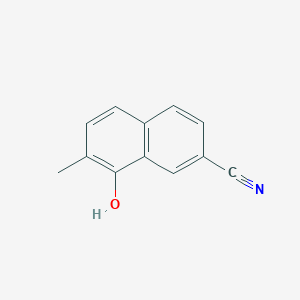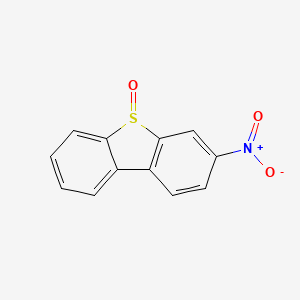
4-amino-N-(5-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
circuit breaker . It falls under the Osmart NSC product series and is designed for distribution protection. The key specifications include:
Frame Rated Current: 60 A
Pole Configuration: 3P (three poles)
Rated Voltage: 220/240 V AC (50/60 Hz)
Breaking Capacity: 10 kA Icu at 220/240 V AC, 7.5 kA Icu at 380 V AC
Protection Type: Short-circuit protection (magnetic) and overload protection (thermal)
Mounting Type: Fixed (bottom plate installation)
Dimensions: Height 130 mm, Width 75 mm, Depth 60 mm
Weight: 0.78 kg
Preparation Methods
NSC30260 is primarily used as a circuit breaker in electrical distribution systems. Its synthetic routes and industrial production methods are not widely documented, but it is manufactured to meet industry standards.
Chemical Reactions Analysis
While specific reactions involving NSC30260 are not extensively studied, it likely undergoes typical reactions encountered by circuit breaker materials. These may include oxidation, reduction, and substitution reactions. Common reagents and conditions would depend on the specific application within the circuit breaker context.
Scientific Research Applications
NSC30260’s applications extend beyond circuit protection. Researchers explore its potential in various fields:
Electrical Engineering: As a circuit breaker, NSC30260 plays a crucial role in safeguarding electrical systems.
Materials Science: Investigating its properties contributes to the development of more efficient circuit protection materials.
Industry: Manufacturers rely on NSC30260 for reliable distribution protection.
Mechanism of Action
The compound’s mechanism of action primarily involves its role as a circuit breaker. It interrupts electrical currents during faults, preventing damage to equipment and ensuring safety. The molecular targets and pathways are related to its structural properties and conductivity.
Comparison with Similar Compounds
NSC30260’s uniqueness lies in its specific design for circuit protection. While other circuit breakers exist (e.g., NSC100S3060N ), NSC30260’s characteristics set it apart.
Properties
Molecular Formula |
C15H15N3O3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-amino-N-(5-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-21-11-5-8-14-13(9-11)17-15(22-14)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2,16H2,1H3,(H,17,18) |
InChI Key |
FLEJPAWGVHCTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)


![(1R,2S,9S,12S,13R,16S)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,18-trien-16-ol](/img/structure/B10778903.png)

![(5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10778918.png)




![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
